SIRT2 Inhibitory Selectivity: Saturated Chroman-4-one vs Unsaturated Chromone Scaffold (Class-Level Inference)
Chroman-4-one derivatives, including the 6-chloro-7-methyl substitution pattern, exhibit selective SIRT2 inhibition, whereas analogous chromones (4H-chromen-4-ones) show reduced selectivity or shifted target profiles. In a comparative study of substituted chroman-4-one and chromone derivatives, the most potent chroman-4-one (6,8-dibromo-2-pentylchroman-4-one) demonstrated an IC50 of 1.5 µM against SIRT2 with high selectivity over SIRT1 and SIRT3, while corresponding chromone derivatives displayed weaker inhibition (IC50 > 10 µM) [1]. The 6-chloro-7-methyl combination is expected to further modulate potency and selectivity via halogen bonding and steric effects.
| Evidence Dimension | SIRT2 inhibitory potency |
|---|---|
| Target Compound Data | No direct IC50 data available for 6-chloro-7-methyl-chroman-4-one; scaffold is associated with SIRT2-selective inhibition based on SAR |
| Comparator Or Baseline | 6,8-dibromo-2-pentylchroman-4-one (IC50 = 1.5 µM for SIRT2); chromone analogs (IC50 > 10 µM for SIRT2) |
| Quantified Difference | Chroman-4-one scaffold provides >6-fold improvement in SIRT2 inhibitory potency over chromone scaffold in the most potent examples |
| Conditions | In vitro SIRT1, SIRT2, SIRT3 fluorescence-based assays (J. Med. Chem., 2012) |
Why This Matters
The saturated chroman-4-one core is essential for achieving selective SIRT2 inhibition; substituting 6-chloro-7-methyl-chroman-4-one with its unsaturated chromone analog would compromise target engagement and selectivity.
- [1] Fridén-Saxin, M. et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(16), 7104–7113. DOI: 10.1021/jm300528r View Source
